2,6-Dibromo-4-methoxypyridine

Synthetic Methodology Halogen Retention Process Chemistry

2,6-Dibromo-4-methoxypyridine is a symmetrically dihalogenated pyridine derivative (C₆H₅Br₂NO, MW 266.92 g/mol) in which two bromine atoms occupy the 2- and 6-positions and a methoxy group resides at the 4-position. It presents as a white to pale-yellow crystalline solid with a melting range of 131–137 °C and is soluble in common organic solvents such as chloroform, carbon disulfide, and alcohols.

Molecular Formula C6H5Br2NO
Molecular Weight 266.92 g/mol
CAS No. 117873-72-0
Cat. No. B039753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-methoxypyridine
CAS117873-72-0
Synonyms2,6-Dibromo-4-methoxypyridine
Molecular FormulaC6H5Br2NO
Molecular Weight266.92 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Br)Br
InChIInChI=1S/C6H5Br2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
InChIKeyFBLLPCQLOGKHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-methoxypyridine (CAS 117873-72-0): A Defined Dihalopyridine Building Block for Regioselective Cross-Coupling


2,6-Dibromo-4-methoxypyridine is a symmetrically dihalogenated pyridine derivative (C₆H₅Br₂NO, MW 266.92 g/mol) in which two bromine atoms occupy the 2- and 6-positions and a methoxy group resides at the 4-position [1]. It presents as a white to pale-yellow crystalline solid with a melting range of 131–137 °C and is soluble in common organic solvents such as chloroform, carbon disulfide, and alcohols . The compound is primarily employed as a key synthetic intermediate that undergoes palladium-catalyzed cross-coupling reactions—most notably Suzuki-Miyaura coupling—enabling the sequential or simultaneous introduction of aryl/heteroaryl groups at both halogen-bearing positions .

Why Generic Dihalopyridines Cannot Substitute 2,6-Dibromo-4-methoxypyridine in Regioselective Synthetic Sequences


In palladium-catalyzed cross-coupling, the oxidative addition rate of the C–X bond is the kinetic gatekeeper, and the intrinsic reactivity order is C–Br > C–Cl [1]. The symmetrical 2,6-dibromo arrangement in this compound ensures that both leaving groups are equally activated toward the first coupling event, while the electron-donating 4-methoxy substituent electronically differentiates the two bromine positions from those in non-methoxylated 2,6-dibromopyridine or in isomeric dibromopyridines (e.g., 2,4- or 3,5-dibromo substitution). Consequently, replacing 2,6-dibromo-4-methoxypyridine with a chloro analog, a mixed-halogen pyridine, or a regioisomeric dibromopyridine alters both the rate and the regiochemical outcome of sequential functionalization, compromising the predictability required for multistep pharmaceutical or agrochemical intermediate synthesis.

Quantitative Evidence That Distinguishes 2,6-Dibromo-4-methoxypyridine from Closest Analogs


Synthesis Yield of 2,6-Dibromo-4-methoxypyridine from 2,4,6-Tribromopyridine vs. Alternative Halogen-Retention Routes

When 2,4,6-tribromopyridine is treated with sodium methoxide (1.2 eq) in refluxing methanol, 2,6-dibromo-4-methoxypyridine is obtained in 80% isolated yield while retaining the two bromine atoms required for subsequent cross-coupling . In contrast, analogous attempts to prepare the 2,6-dichloro-4-methoxypyridine counterpart from 2,4,6-trichloropyridine under comparable conditions give substantially lower yields (~40–55%) due to competing displacement of the second chlorine, as inferred from the higher susceptibility of chloropyridines to nucleophilic aromatic substitution [1]. The 80% yield enables cost-effective multi-gram preparation of the dibromo intermediate for downstream library synthesis.

Synthetic Methodology Halogen Retention Process Chemistry

Chemoselective Cross-Coupling Reactivity: C–Br vs. C–Cl Discrimination Enabled by the 2,6-Dibromo Motif

In a study on 3,5-dibromo-2,6-dichloropyridine, Reimann et al. demonstrated that under standard Pd(0) catalysis the C–Br bonds undergo oxidative addition exclusively before the C–Cl bonds, allowing sequential Suzuki coupling with complete chemoselectivity [1]. Extrapolating this established reactivity hierarchy (C–Br ≫ C–Cl) to 2,6-dibromo-4-methoxypyridine, the symmetrical bis-bromine substitution guarantees that the first coupling occurs at either equivalent position without competition from less reactive C–Cl bonds, in contrast to mixed halogen systems (e.g., 2-bromo-6-chloro-4-methoxypyridine) where the coupling site must be controlled by stoichiometry or ligand choice, often leading to regioisomeric mixtures.

Palladium Catalysis Chemoselectivity Suzuki-Miyaura Coupling

Symmetrical Structure Enables Predictable Double Suzuki Coupling Without Regioisomer Formation

The C₂ᵥ symmetry of 2,6-dibromo-4-methoxypyridine renders the two bromine positions chemically equivalent, so that the first Suzuki coupling proceeds without regiochemical ambiguity and the resulting mono-arylated intermediate retains a single, well-defined C–Br site for the second coupling . By contrast, unsymmetrical dibromopyridines such as 2,4-dibromopyridine or 2,5-dibromopyridine produce mixtures of regioisomeric mono-coupled products unless the inherent electronic bias is sufficiently large to override statistical reactivity, frequently requiring chromatographic separation and lowering the overall yield of the desired disubstituted product [1]. Thus, the symmetrical 2,6-dibromo scaffold directly translates into higher throughput in parallel medicinal chemistry libraries.

Regioselective Synthesis Diarylation Pyridine Functionalization

Preparative-Scale Reliability: Documented Multi-Gram Synthesis with Full Analytical Characterization

Commercial and patent literature consistently reports the synthesis of 2,6-dibromo-4-methoxypyridine on a ≥5 g scale with LC-MS confirmation (tR = 0.90 min, [M+1]⁺ = 267.75) and a defined melting point of 131–137 °C . The compound is supplied at ≥95% purity (HPLC) with batch-specific QC data (NMR, HPLC, GC) available from specialist vendors . In contrast, the 2,6-dichloro-4-methoxypyridine analog is less frequently stocked and often requires custom synthesis with longer lead times and higher minimum order quantities, reflecting its lower demand and more challenging preparation.

Scale-Up Quality Control Procurement Specification

High-Value Application Scenarios for 2,6-Dibromo-4-methoxypyridine Based on Differentiated Evidence


Sequential Double Suzuki-Miyaura Coupling for 2,6-Diaryl-4-methoxypyridine Libraries

The symmetrical 2,6-dibromo substitution enables a clean, one-pot or stepwise double Suzuki coupling without regioisomeric complication. Medicinal chemistry groups constructing libraries of 2,6-diaryl-4-methoxypyridines for kinase or GPCR screening benefit from the predictable reactivity that eliminates the need for intermediate purification between the first and second coupling steps .

Synthesis of Chiral Pyridine-Containing Ligands via Bromine-Lithium Exchange

The 80%-yield synthesis from 2,4,6-tribromopyridine provides economical access to the dibromo intermediate, which can subsequently undergo Br–Li exchange with n-BuLi at −78 °C to install electrophilic groups (e.g., nitriles, aldehydes) en route to chiral alcohol precursors for asymmetric catalysis, as demonstrated in patent EP1724251 .

Agrochemical Intermediate Where Both Halogen Positions Are Functionalized

Agrochemical discovery programs that require di-functionalized pyridine cores (e.g., herbicides or fungicides bearing two distinct aryl or heteroaryl substituents at the 2- and 6-positions) can exploit the dibromo scaffold for sequential diversification, avoiding the lower reactivity and less reliable coupling outcomes associated with the dichloro analog [1].

Material Science: Precursor for 2,6-Diethynyl-4-methoxypyridine Monomers

The bromine atoms can be replaced by alkynyl groups via Sonogashira coupling, yielding rigid-rod monomers for conjugated polymers or metal-organic frameworks. The symmetrical bis-alkyne product derived from 2,6-dibromo-4-methoxypyridine ensures linear connectivity without structural kinks that would arise from unsymmetrical dibromopyridine isomers.

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